Burnettramic acid A

Antifungal Structure-Activity Relationship *Candida albicans*

Researchers require validated antifungal leads with defined SAR and scalable supply. Burnettramic acid A offers: - Potent dual activity: C. albicans IC50 0.5 µg/mL; S. aureus IC50 5.9 µg/mL. - Structural clarity: β-D-mannose bolaamphiphile; absolute config confirmed via Mosher/Marfey’s + DFT. - Biosynthetic access: Fully cloned bua cluster for heterologous expression in A. nidulans. Available in research quantities with verified purity.

Molecular Formula C41H71NO12
Molecular Weight 770.0 g/mol
Cat. No. B10822051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBurnettramic acid A
Molecular FormulaC41H71NO12
Molecular Weight770.0 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O
InChIInChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1
InChIKeyMGYSOSIDALEBDU-CACRZAOGSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Burnettramic Acid A Overview


Burnettramic acid A is a secondary metabolite originally isolated from the Australian fungus *Aspergillus burnettii* [1]. It is the principal member of a class of antibiotics characterized by a rare bolaamphiphilic scaffold, which consists of a β-D-mannose sugar moiety linked to a pyrrolizidinedione unit via a 26-carbon alkyl chain [1]. This compound exhibits a distinct profile of antifungal and antibacterial activities, as well as selective cytotoxicity, distinguishing it from many conventional small-molecule therapeutics .

Antifungal screening research context
Cell-model cytotoxicity endpoint review (glycosylation-dependent)
Biosynthetic engineering study fit (characterized gene cluster)

Burnettramic Acid A: Why Substitution Fails


Generic substitution within the burnettramic acid class is not a viable procurement strategy due to significant structural and functional divergence among its congeners. Burnettramic acid A is a fully glycosylated bolaamphiphile, whereas its immediate analog, burnettramic acid A aglycone, lacks the terminal β-D-mannose sugar . This structural difference is not trivial; it directly correlates with a measurable shift in biological activity, particularly in antifungal potency and cytotoxic selectivity . Furthermore, other structural analogs like burnettramic acids C, D, and E possess modifications in the long alkyl chain or pyrrolizidinedione core, leading to further divergence in their antimicrobial and cytotoxic profiles [1]. Therefore, assuming functional interchangeability among these in-class compounds without direct comparative data introduces substantial experimental risk.

Aglycone Substitution
Glycosylation status may materially alter cytotoxicity endpoint response, limiting direct interchangeability.
Uncharacterized Congeners
Burnettramic acids C–E lack reported bioactivity data; cannot assume equivalent antifungal or cytotoxic profile.
Other Pyrrolizidinediones
Equisetin, fusaridione possess divergent polyketide side chains; functional substitution requires independent validation.

Burnettramic Acid A: Comparative Evidence


Antifungal Activity Against Candida albicans

The presence of the β-D-mannose sugar moiety in Burnettramic acid A is critical for its antifungal activity. Against the fungal pathogen *Candida albicans*, the glycosylated Burnettramic acid A demonstrates a more potent inhibitory profile compared to its aglycone derivative. This direct comparison highlights the essential pharmacophoric role of the carbohydrate unit .

Antifungal Activity
Head-to-head
IC50 0.5 µg/mL (C. albicans), 0.2 µg/mL (S. cerevisiae); at least 2-fold more potent than burnettramic acid B; comparable to amphotericin B
Supports antifungal screening context; congener potency ranking reported.
Standard in vitro susceptibility assay; strain details in primary literature.
Antifungal Structure-Activity Relationship *Candida albicans*

Cytotoxicity: Glycosylated vs. Aglycone Forms

Burnettramic acid A demonstrates a distinct cytotoxic profile compared to its aglycone. It is cytotoxic to NS-1 murine myeloma cells (IC50 = 13.8 µg/mL) while exhibiting no significant toxicity to neonatal foreskin fibroblasts (IC50 > 100 µg/mL). In contrast, the aglycone is more potent against NS-1 cells (IC50 = 8.4 µg/mL) but maintains the same lack of toxicity to fibroblasts . This indicates that the glycosylated form offers a different balance between potency and selectivity.

Cytotoxicity (Glycosylated vs Aglycone)
Head-to-head
Glycosylated IC50 13.8 µg/mL vs aglycone 8.4 µg/mL (NS-1); both >100 µg/mL (fibroblasts). 1.6-fold difference.
Glycosylation status modulates cytotoxicity endpoint response in NS-1 model.
NS-1 murine myeloma; fibroblasts; assay protocols in primary literature.
Cytotoxicity Cancer Research Selectivity Index

Antibacterial Activity Profile

While Burnettramic acid A is primarily noted for its antifungal properties, it also exhibits a quantifiable antibacterial spectrum against specific Gram-positive strains. Its activity against *Bacillus subtilis* (IC50 = 2.3 µg/mL) and *Staphylococcus aureus* (IC50 = 5.9 µg/mL) provides a measurable baseline for this dual-action profile . In contrast, the aglycone form has also been reported with identical antibacterial IC50 values (2.3 and 5.9 µg/mL), indicating the sugar moiety is dispensable for this specific antibacterial activity . This contrasts with conventional antifungals like fluconazole, which lack antibacterial activity, highlighting a unique point of differentiation for applications requiring broad-spectrum antimicrobial coverage.

Antibacterial Activity
Class-level
B. subtilis IC50 2.3 µg/mL; S. aureus IC50 5.9 µg/mL
Reported antibacterial activity profile; dual-spectrum screening context.
No direct comparator data available; source review recommended.
Antibacterial *Staphylococcus aureus* *Bacillus subtilis*

Burnettramic Acid A: Application Scenarios


Antifungal Drug Discovery

Given the direct comparative data between Burnettramic acid A and its aglycone, this compound is ideally suited for SAR studies exploring the functional role of terminal glycosylation in natural product antibiotics. Researchers can use Burnettramic acid A as the glycosylated reference standard to systematically probe how the β-D-mannose group influences target engagement, membrane interaction, and overall biological activity in comparison to its aglycone .

Cancer Cell Cytotoxicity and Glycosylation

The unique dual antifungal-antibacterial profile of Burnettramic acid A, as quantified against *C. albicans*, *S. cerevisiae*, *B. subtilis*, and *S. aureus*, makes it a valuable probe for academic and industrial screening campaigns seeking novel lead compounds with a broad spectrum of activity. Its defined IC50 values against these key model organisms provide a robust benchmark for comparing the potency of new synthetic analogs or natural product derivatives .

Biosynthetic Engineering and Heterologous Production

The observed differential cytotoxicity of Burnettramic acid A (IC50 = 13.8 µg/mL) against NS-1 murine myeloma cells, coupled with its lack of toxicity to non-cancerous neonatal fibroblasts (>100 µg/mL), positions it as a candidate for oncology research focused on selective cancer cell killing. Comparative studies with the more potent but similarly selective aglycone (IC50 = 8.4 µg/mL) can elucidate structure-dependent mechanisms of cancer cell cytotoxicity .

Application
Selection Property
Validation Focus
Application: Antifungal screening research
Selection Property: Reported congener-level antifungal potency context
Validation Focus: In vitro susceptibility endpoints (C. albicans, S. cerevisiae)
Application: Glycosylation-activity relationship in cytotoxicity
Selection Property: Glycosylation-dependent cytotoxicity endpoint modulation
Validation Focus: NS-1 cell model response; fibroblast selectivity context
Application: Biosynthetic pathway engineering research
Selection Property: Characterized bua PKS-NRPS gene cluster
Validation Focus: Heterologous expression and titer optimization
Application: Dual-spectrum antimicrobial screening
Selection Property: Reported antibacterial and antifungal activity profile
Validation Focus: Cross-species susceptibility assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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